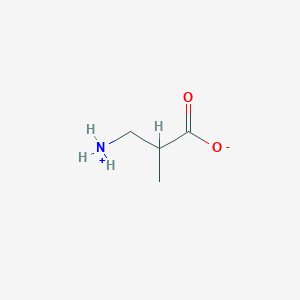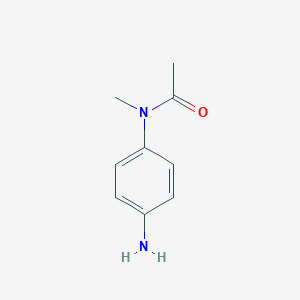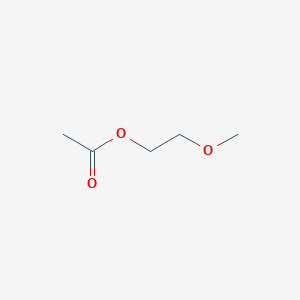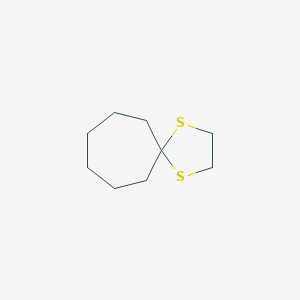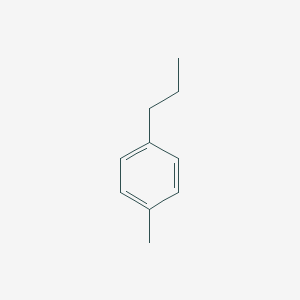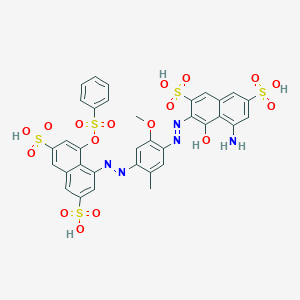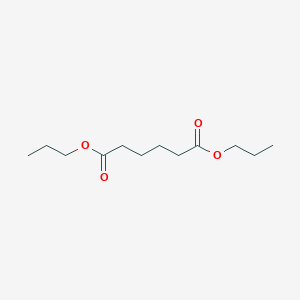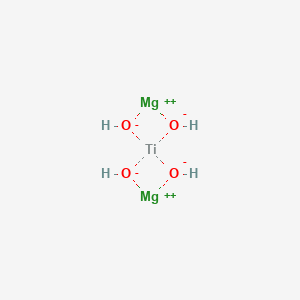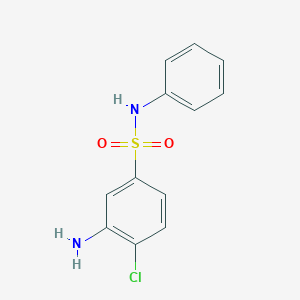
1-Hidroxiantraquinona
Descripción general
Descripción
La 1-Hidroxiantraquinona, también conocida como 1-hidroxi-9,10-antraquinona, es un compuesto orgánico que pertenece a la clase de las hidroxiantraquinonas. Estos compuestos son derivados de la antraquinona, donde un átomo de hidrógeno es reemplazado por un grupo hidroxilo. La fórmula molecular de la this compound es C({14})H({8})O({3}). Este compuesto es conocido por su vibrante color y se utiliza en diversas aplicaciones, como tintes y pigmentos {_svg_1}.
Aplicaciones Científicas De Investigación
La 1-Hidroxiantraquinona tiene una amplia gama de aplicaciones de investigación científica:
Química: Se utiliza como intermedio en la síntesis de diversos tintes y pigmentos.
Biología: Este compuesto ha sido estudiado por sus posibles propiedades anticancerígenas.
Industria: Se utiliza en la producción de tintes y pigmentos debido a su vibrante color y estabilidad.
Mecanismo De Acción
El mecanismo de acción de la 1-hidroxiantraquinona implica su interacción con dianas moleculares como la topoisomerasa del ADN. El compuesto se intercala en el ADN, inhibiendo la actividad de la topoisomerasa y evitando así la replicación y transcripción del ADN . Este mecanismo es particularmente relevante en su actividad anticancerígena, donde induce la apoptosis en las células cancerosas al interrumpir sus procesos de ADN .
Análisis Bioquímico
Biochemical Properties
1-Hydroxyanthraquinone interacts with essential cellular proteins . It has been found to inhibit cancer progression by targeting key proteins such as kinases, topoisomerases, telomerases, matrix metalloproteinases, and G-quadruplexes involved in the viability of cancer cells .
Cellular Effects
1-Hydroxyanthraquinone has been shown to have significant effects on various types of cells. It inhibits cancer cell proliferation, invasion, migration, metastasis, and induces cellular apoptosis and tumor angiogenesis . It also regulates the host immune response, has antioxidant and anti-inflammatory properties, and can reverse tumor cell multidrug resistance .
Molecular Mechanism
The molecular mechanism of 1-Hydroxyanthraquinone involves excited-state intramolecular proton transfer . This process is investigated using quantum mechanics/molecular mechanics–molecular dynamics (QM/MM–MD) simulation . The time scale of the intramolecular proton transfer is determined to be about 32 fs .
Temporal Effects in Laboratory Settings
In laboratory settings, the excited state intramolecular proton transfer dynamics of 1-Hydroxyanthraquinone in solution have been investigated by femtosecond transient absorption spectroscopy and quantum chemistry calculations . The reaction dynamics show that the rate of proton transfer is inversely proportional to the polarity of the solvents .
Metabolic Pathways
The metabolic pathways of 1-Hydroxyanthraquinone involve hydrolysis, glycuronidation, sulfation, methylation/demethylation, hydroxylation/dehydroxylation, oxidation/reduction (hydrogenation), acetylation, and esterification by intestinal flora and liver metabolic enzymes . Of note, anthraquinones can be transformed into each other .
Transport and Distribution
Anthraquinones, including 1-Hydroxyanthraquinone, are absorbed mainly in the intestines and are mostly distributed in blood flow-rich tissues and organs . These include blood, intestines, stomach, liver, lung, kidney, and fat .
Métodos De Preparación
La 1-Hidroxiantraquinona se puede sintetizar mediante varios métodos:
Hidrólisis de 1-Nitroantraquinona: Este método implica la hidrólisis a alta temperatura de la 1-nitroantraquinona en presencia de hidróxido de calcio o piridina.
Hidrólisis Acuosa del Ácido 1-Antraquinonasulfónico: Este método implica la hidrólisis acuosa a alta temperatura del ácido 1-antraquinonasulfónico con álcali.
Oxidación de Antraceno o Antraquinona: Este método implica la oxidación de antraceno o antraquinona en un sistema acuoso con aire y bromuro a aproximadamente 260 °C bajo 75 atmósferas de presión.
Análisis De Reacciones Químicas
La 1-Hidroxiantraquinona experimenta diversas reacciones químicas, que incluyen:
Oxidación: Este compuesto se puede oxidar para formar diferentes derivados.
Reducción: La reducción de la this compound puede conducir a la formación de 1-aminoantraquinona.
Los reactivos comunes utilizados en estas reacciones incluyen catalizadores de paladio, carbonato de potasio y varios ácidos ariborónicos . Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados.
Comparación Con Compuestos Similares
La 1-Hidroxiantraquinona se puede comparar con otras hidroxiantraquinonas, como:
1,4-Dihidroxiantraquinona (Quinizarina): Este compuesto tiene dos grupos hidroxilo y se usa comúnmente como tinte.
1,5-Dihidroxiantraquinona: Similar a la this compound, este compuesto se utiliza en la síntesis de tintes y pigmentos.
1,8-Dihidroxiantraquinona: Este compuesto también tiene aplicaciones en la síntesis de tintes y exhibe propiedades químicas similares.
La singularidad de la this compound radica en su patrón de sustitución específico, que le confiere propiedades químicas y biológicas distintas en comparación con sus homólogos dihidroxilados.
Propiedades
IUPAC Name |
1-hydroxyanthracene-9,10-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8O3/c15-11-7-3-6-10-12(11)14(17)9-5-2-1-4-8(9)13(10)16/h1-7,15H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTLXPCBPYBNQNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1020722 | |
| Record name | 1-Hydroxyanthraquinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1020722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Orange-red to yellow solid; [HSDB] Orange powder; [MSDSonline] | |
| Record name | 1-Hydroxyanthraquinone | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/2894 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
Sublimes | |
| Record name | 1-HYDROXYANTHRAQUINONE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7145 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Soluble in ethanol, ethyl ether, and benzene., Soluble in oxygenated solvents, Slightly soluble in liquid NH3, In water, 8.5 mg/L @ 25 °C | |
| Record name | 1-HYDROXYANTHRAQUINONE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7145 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.00000021 [mmHg], 2.09X10-7 mm Hg @ 25 °C | |
| Record name | 1-Hydroxyanthraquinone | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/2894 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | 1-HYDROXYANTHRAQUINONE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7145 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Orange red needles, Red-orange needles from ethyl alcohol, Orange-red to fine yellow crystals in ethanol | |
CAS No. |
129-43-1 | |
| Record name | 1-Hydroxyanthraquinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=129-43-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Hydroxyanthraquinone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000129431 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-HYDROXYANTHRAQUINONE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8640 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 9,10-Anthracenedione, 1-hydroxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-Hydroxyanthraquinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1020722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-hydroxyanthraquinone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.498 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-HYDROXYANTHRAQUINONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LFU129OE9H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 1-HYDROXYANTHRAQUINONE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7145 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
193.8 °C | |
| Record name | 1-HYDROXYANTHRAQUINONE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7145 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details











Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
